molecular formula C15H25N3S B10799494 (4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

Cat. No.: B10799494
M. Wt: 279.4 g/mol
InChI Key: ASXNINCAPWBRJS-KOHJWAIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-141865, also known as Quinpirole dihydrochloride, is a synthetic compound that acts as a selective agonist for dopamine D2-like receptors. It is primarily used in scientific research to study the effects of dopamine receptor activation in various biological systems. LY-141865 has been extensively studied for its role in modulating neurotransmission and its potential therapeutic applications in neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-141865 involves several key steps:

Industrial Production Methods

Industrial production methods for LY-141865 are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

LY-141865 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide-pyridine.

    Reduction: Sodium cyanoborohydride and lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: The compound can undergo substitution reactions, such as esterification with methanesulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide-pyridine in methanol.

    Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Methanesulfonyl chloride in dimethylformamide.

Major Products Formed

    Oxidation: Ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate.

    Reduction: Decahydro derivatives.

    Substitution: Mesyl esters.

Scientific Research Applications

Mechanism of Action

LY-141865 exerts its effects by selectively activating dopamine D2-like receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of neurotransmitter release and neuronal excitability. LY-141865 has been shown to inhibit the release of norepinephrine and other neurotransmitters by activating presynaptic dopamine receptors .

Properties

Molecular Formula

C15H25N3S

Molecular Weight

279.4 g/mol

IUPAC Name

(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

InChI

InChI=1S/C15H25N3S/c1-3-4-18-9-11(10-19-2)5-12-6-14-13(7-15(12)18)8-16-17-14/h8,11-12,15H,3-7,9-10H2,1-2H3,(H,16,17)/t11?,12?,15-/m1/s1

InChI Key

ASXNINCAPWBRJS-KOHJWAIASA-N

Isomeric SMILES

CCCN1CC(CC2[C@H]1CC3=C(C2)NN=C3)CSC

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)NN=C3)CSC

Origin of Product

United States

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